Quantified Hydrophobicity Difference vs. Unsubstituted Thiazole-2-carbaldehyde and 5-tert-Butylthiazole-2-carbaldehyde
Predicted octanol-water partition coefficient (clogP) data place 5-(tert-butyl)-4-methylthiazole-2-carbaldehyde at an intermediate lipophilicity between the parent thiazole-2-carbaldehyde and its 5-tert-butyl analog lacking the 4-methyl group. The target compound, identified by molecular formula C₉H₁₃NOS, has a computed clogP of 1.58 [1], compared to a reported logP of 0.96 for unsubstituted thiazole-2-carbaldehyde and a vendor-reported logP of 2.25 for 5-tert-butylthiazole-2-carbaldehyde (CAS 1803570-76-4) . This represents a ΔclogP of +0.62 relative to the parent and a difference of -0.67 relative to the 5-tert-butyl analog, indicating that the 4-methyl group partially offsets the lipophilicity increase conferred by the 5-tert-butyl substituent.
| Evidence Dimension | Octanol-water partition coefficient (logP/clogP) |
|---|---|
| Target Compound Data | clogP 1.58 (predicted, C₉H₁₃NOS) |
| Comparator Or Baseline | Thiazole-2-carbaldehyde: logP 0.96 (estimated); 5-tert-Butylthiazole-2-carbaldehyde: logP 2.25 (predicted) |
| Quantified Difference | Target vs. parent: ΔclogP +0.62; Target vs. 5-tert-butyl analog: ΔlogP -0.67 |
| Conditions | Predicted clogP from computational model; comparator logP values from vendor technical specifications and estimated data |
Why This Matters
For medicinal chemistry programs targeting CNS or intracellular targets, the intermediate logP of 5-(tert-butyl)-4-methylthiazole-2-carbaldehyde offers a balanced lipophilicity profile that may reduce promiscuous binding compared to the more hydrophobic 5-tert-butyl analog while maintaining better membrane permeability than the parent thiazole-2-carbaldehyde.
- [1] Sildrug/IBB Waw. (n.d.). EOS103413: Basic Properties – Formula C9H13NOS, MW 183.28, clogP 1.58. Retrieved from https://sildrug.ibb.waw.pl/ecbd/EOS103413/ View Source
